molecular formula C13H16N4O B4696653 N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

N-(2,3-dimethylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea

Cat. No.: B4696653
M. Wt: 244.29 g/mol
InChI Key: PCCBKGSYTVPJBS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 2,3-dimethylphenyl group and a 1-methyl-1H-pyrazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 2,3-dimethylaniline with 1-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-N’-(1H-pyrazol-3-yl)urea
  • N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-imidazol-3-yl)urea
  • N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-triazol-3-yl)urea

Comparison: N-(2,3-dimethylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(1-methylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-5-4-6-11(10(9)2)14-13(18)15-12-7-8-17(3)16-12/h4-8H,1-3H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCBKGSYTVPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=NN(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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